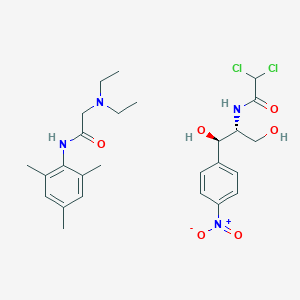
Chronicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chronicin: is a synthetic compound known for its diverse applications in various scientific fields. It has garnered attention due to its unique chemical properties and potential therapeutic benefits. This compound is primarily used in research settings to explore its effects on biological systems and its potential as a therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions: Chronicin can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of advanced equipment and techniques to streamline the synthesis process and reduce production costs.
化学反応の分析
Types of Reactions: Chronicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives of this compound, while reduction can produce reduced forms with different functional groups.
科学的研究の応用
Chronicin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic routes and reaction conditions.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It is often employed in studies related to cell signaling, gene expression, and metabolic pathways.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies. Researchers are exploring its use in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
作用機序
The mechanism of action of Chronicin involves its interaction with specific molecular targets and pathways within biological systems. This compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
類似化合物との比較
Chronicin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Clonidine, Codeine, and other synthetic analogs share some structural similarities with this compound. each compound has distinct chemical properties and biological activities.
Uniqueness: this compound’s unique chemical structure and reactivity make it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
特性
CAS番号 |
8076-02-6 |
|---|---|
分子式 |
C26H36Cl2N4O6 |
分子量 |
571.5 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O.C11H12Cl2N2O5/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,8-10,16-17H,5H2,(H,14,18)/t;8-,9-/m.1/s1 |
InChIキー |
UPUZDQWEWRAFGN-LNKMSKNTSA-N |
異性体SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















